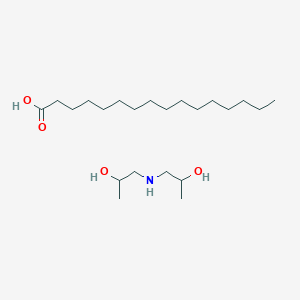

Bis(2-hydroxypropyl)ammonium palmitate

Description

Contextualization within Quaternary Ammonium (B1175870) Compounds and Fatty Acid Derivatives

Bis(2-hydroxypropyl)ammonium palmitate is a member of the broad family of quaternary ammonium compounds (QACs). These compounds are characterized by a central nitrogen atom bonded to four other atoms or groups. In the case of this compound, the nitrogen atom of diisopropanolamine (B56660) accepts a proton from the carboxylic acid group of palmitic acid, forming a substituted ammonium cation and a palmitate anion. This structure imparts an amphiphilic nature to the molecule, with a hydrophilic, positively charged ammonium head and a long, hydrophobic alkyl tail from the fatty acid.

The synthesis of such fatty acid-derived ionic liquids is a subject of considerable interest. Generally, protic ionic liquids are synthesized through a straightforward, one-step neutralization reaction between an acid and a base. This method is considered more environmentally friendly compared to the synthesis of many aprotic ionic liquids, which can involve multiple steps and the use of halogenated precursors. The simplicity and sustainability of its synthesis make this compound and related compounds attractive for various "green chemistry" applications.

Overview of Scientific Relevance and Research Trajectories

The scientific relevance of this compound lies in its identity as a protic ionic liquid derived from renewable resources—fatty acids. Research into fatty acid-based ionic liquids is driven by their potential as sustainable alternatives to conventional petroleum-based materials. These compounds are being explored for a variety of applications, including as lubricants, surfactants, and in materials science.

A key area of investigation for compounds like this compound is their phase behavior. A closely related compound, bis(2-hydroxyethylammonium)palmitate, has been shown to exhibit a transition from a solid to a liquid crystalline state at 315.21 K. mdpi.com This property of forming ordered mesophases is a significant research focus, as it can influence the material's performance in applications such as lubrication, where the formation of an ordered film on a surface is desirable. The long alkyl chains of the fatty acid anions are thought to play a crucial role in preventing direct contact between surfaces. mdpi.com

Current research trajectories for fatty acid-derived protic ionic liquids are focused on:

Lubrication: Investigating their performance as neat lubricants or as additives to base oils. The ability of the carboxylate group to adsorb onto metal surfaces is a key aspect of their lubricating action. mdpi.com

Surfactancy and Emulsification: The amphiphilic nature of these molecules suggests potential applications as surfactants and emulsifiers in various formulations.

Biocompatibility and Biodegradability: As they are derived from natural sources, there is significant interest in their environmental impact and potential use in biomedical or personal care applications. Protic ammonium carboxylate ionic liquids are noted to be among the more readily biodegradable ionic liquids. mdpi.com

Thermal Properties: Understanding their thermal stability and phase transitions is crucial for defining their operating range in different applications.

While specific, detailed research findings on this compound are still emerging, the broader investigation into fatty acid-derived protic ionic liquids provides a strong indication of its potential significance in the development of sustainable and high-performance chemical materials.

Structure

2D Structure

Properties

CAS No. |

84473-69-8 |

|---|---|

Molecular Formula |

C22H47NO4 |

Molecular Weight |

389.6 g/mol |

IUPAC Name |

hexadecanoic acid;1-(2-hydroxypropylamino)propan-2-ol |

InChI |

InChI=1S/C16H32O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-5(8)3-7-4-6(2)9/h2-15H2,1H3,(H,17,18);5-9H,3-4H2,1-2H3 |

InChI Key |

MAYNZVTZQFEHFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Investigations

Routes for Bis(2-hydroxypropyl)ammonium Palmitate Synthesis

The primary route for synthesizing fatty acid alkanolamides, a class of compounds to which this compound is related, is through the direct reaction of a fatty acid or its ester with a primary or secondary alkanolamine. taylorandfrancis.com The reaction of palmitic acid with bis(2-hydroxypropyl)amine is a key pathway. The molar ratio of the carboxylic acid to the alkanolamine is a critical parameter, with ratios between 0.5 and 3.5 being explored in related syntheses. google.com For the formation of the ammonium (B1175870) salt, an acid-base reaction is the fundamental step.

The synthesis of alkanolamides can proceed through different mechanisms depending on the starting materials (fatty acid vs. fatty acid methyl ester) and catalysts. When a fatty acid like palmitic acid reacts with an alkanolamine such as bis(2-hydroxypropyl)amine, the initial step is an acid-base reaction to form the ammonium carboxylate salt. Subsequent heating can lead to dehydration and the formation of an amide.

In related reactions involving fatty acid methyl esters and alkanolamines, the process is an aminolysis reaction. researchgate.net The use of alkaline catalysts like sodium methoxide (B1231860) or potassium hydroxide (B78521) can significantly accelerate this reaction. researchgate.net The mechanism involves the nucleophilic attack of the alkanolamine on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the amide and an alcohol as a byproduct. arpnjournals.org

In some syntheses of related compounds, intramolecular rearrangements, such as O,N acyl migrations, have been observed, particularly in ethanolamine-derived prodrugs. nih.gov This rearrangement is often pH-dependent, with neutral to alkaline conditions favoring amide formation. nih.gov Characterization of intermediates and final products typically relies on techniques like 1H NMR spectroscopy to distinguish between ester and amide functionalities based on chemical shifts. nih.gov

The reaction between an α-keto ester and an amine can be facilitated by a phosphine, forming a Kukhtin–Ramirez intermediate, which can then be arylated and undergo SN2 displacement by an amine nucleophile to form α,α-diaryl α-amino esters. nih.govacs.org While not directly the synthesis of the target compound, this illustrates a modular approach to forming C-N bonds in complex ester structures. nih.govacs.org

| Reactant 1 | Reactant 2 | Catalyst | Key Reaction Type | Ref. |

| Fatty Acid | Alkanolamine | None or Acid | Acid-Base/Amidation | taylorandfrancis.comgoogle.com |

| Fatty Acid Methyl Ester | Alkanolamine | Sodium Methoxide | Aminolysis | researchgate.netarpnjournals.org |

| α-Keto Ester | Amine | Phosphine/Bi(V) | Umpolung/SN2 | nih.govacs.org |

Efforts to develop more environmentally friendly synthetic routes have led to the exploration of green chemistry principles in the synthesis of related compounds. One approach is the use of enzymatic catalysts, such as lipases, which offer high stability in organic media and broad substrate compatibility. arpnjournals.org Another strategy involves the use of microwave irradiation to accelerate the reaction, potentially reducing reaction times and eliminating the need for a catalyst. rasayanjournal.co.in For instance, a catalyst-free synthesis of fatty acid alkanolamides from palm fatty acid distillate and monoethanolamine has been achieved under microwave irradiation. rasayanjournal.co.in

High hydrostatic pressure (HHP) is another emerging green chemistry tool that can activate chemical reactions. rsc.org This "barochemistry" approach is well-suited for industrial-scale production and can be an alternative to traditional activation methods. rsc.org The synthesis of non-isocyanate polyurethanes (NIPUs) from cyclic carbonates (derived from CO2 and epoxides) and diamines is another example of a greener pathway that avoids the use of toxic reagents like phosgene. cnr.it

| Green Chemistry Approach | Key Advantage | Example Application | Ref. |

| Enzymatic Catalysis | High selectivity, mild conditions | Lipase-catalyzed N-acyl alkanolamide synthesis | arpnjournals.org |

| Microwave Irradiation | Reduced reaction time, catalyst-free | Fatty acid alkanolamide synthesis from PFAD | rasayanjournal.co.in |

| High Hydrostatic Pressure | Non-traditional activation | Potential for large-scale chemical synthesis | rsc.org |

| Use of CO2 as feedstock | Avoids toxic reagents | Synthesis of non-isocyanate polyurethanes | cnr.it |

Precursor Chemistry: Bis(2-hydroxypropyl)amine and Palmitic Acid Derivatization

The key precursors for the synthesis of this compound are bis(2-hydroxypropyl)amine and palmitic acid.

Bis(2-hydroxypropyl)amine , also known as diisopropanolamine (B56660), is a secondary amine with two secondary alcohol functional groups. sigmaaldrich.com Its chemical structure is NH[CH2CH(OH)CH3]2. sigmaaldrich.com It is a solid at room temperature with a melting point of 42-45 °C. sigmaaldrich.com This alkanolamine can act as a base to react with the carboxylic acid group of palmitic acid and as a nucleophile in amidation reactions.

Palmitic acid (C16H32O2) is a saturated fatty acid. arpnjournals.org For synthetic purposes, it can be used directly or can be derivatized to a more reactive form, such as a fatty acid methyl ester. The reaction of fatty acid methyl esters with alkanolamines is often more suitable for the production of alkanolamides. researchgate.net Another derivatization strategy involves the conversion of the fatty acid to an acid chloride using reagents like oxalyl chloride, which can then readily react with an amino alcohol. nih.gov

In the context of modular synthesis, α-keto esters can be used as precursors that undergo umpolung (polarity inversion) to react with various nucleophiles and electrophiles, allowing for the construction of complex molecules. nih.govacs.org

| Precursor | IUPAC Name | Chemical Formula | Key Reactive Group(s) | Ref. |

| Bis(2-hydroxypropyl)amine | 1,1'-Iminodi-2-propanol | C6H15NO2 | Secondary Amine, Hydroxyl | sigmaaldrich.com |

| Palmitic Acid | Hexadecanoic acid | C16H32O2 | Carboxylic Acid | arpnjournals.org |

| Palmitic Acid Methyl Ester | Methyl hexadecanoate | C17H34O2 | Ester | researchgate.net |

Self Assembly and Colloidal Behavior

Micellization Phenomena in Aqueous and Non-Aqueous Media

The formation of micelles is a hallmark of surfactant behavior in solution. It is anticipated that Bis(2-hydroxypropyl)ammonium palmitate would form micelles in aqueous solutions above a certain concentration.

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which micelle formation begins. For ionic surfactants, the CMC is influenced by factors such as the length of the hydrophobic tail, the structure of the headgroup, the nature of the counter-ion, and the properties of the solvent, including temperature and the presence of electrolytes.

Although no experimental CMC values for this compound have been reported, it is possible to draw comparisons with structurally related compounds. For instance, studies on various cationic surfactants show that increasing the length of the alkyl chain generally leads to a decrease in the CMC. The presence of hydroxyl groups in the headgroup, as in the case of the bis(2-hydroxypropyl)ammonium group, can influence the CMC through hydrogen bonding interactions with water molecules and by increasing the steric bulk of the headgroup.

Table 1: Hypothetical Critical Micelle Concentration (CMC) Data for this compound in Aqueous Solution at Different Temperatures

| Temperature (°C) | Expected CMC Range (mol/L) |

| 25 | 10⁻⁴ - 10⁻³ |

| 35 | 10⁻⁴ - 10⁻³ |

| 45 | 10⁻³ - 10⁻² |

Note: The data in this table is hypothetical and serves as an estimation based on the behavior of similar surfactants. Actual experimental values are not available in the reviewed literature.

The spontaneity of the micellization process is described by thermodynamic parameters such as the standard Gibbs free energy of micellization (ΔG°mic), the enthalpy of micellization (ΔH°mic), and the entropy of micellization (ΔS°mic). These parameters are typically determined from the temperature dependence of the CMC.

For most ionic surfactants, the ΔG°mic is negative, indicating a spontaneous process. The major contribution to this negative value is often a large, positive ΔS°mic, which arises from the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate into micelles. The ΔH°mic can be either positive or negative, depending on the balance of energy changes associated with the transfer of the alkyl chain out of the water and the interactions between the headgroups in the micelle.

Table 2: Predicted Thermodynamic Parameters of Micellization for this compound

| Thermodynamic Parameter | Expected Sign/Value | Driving Force |

| ΔG°mic | Negative | Spontaneous process |

| ΔH°mic | Small and can be positive or negative | Enthalpic contributions to micellization |

| ΔS°mic | Large and Positive | Entropic gain from the hydrophobic effect |

Note: This table presents expected trends based on general surfactant thermodynamics. Specific experimental values for this compound are not available.

Formation and Characterization of Aggregates

Beyond spherical micelles, surfactants can form a variety of other aggregate structures depending on factors like concentration, temperature, and the presence of additives.

At concentrations significantly above the CMC, or under specific conditions such as the addition of salts or co-surfactants, surfactants can form bilayers that may close upon themselves to form vesicles. These are hollow, spherical structures with an aqueous core, and they are of great interest for applications such as drug delivery. The packing parameter of the surfactant, which relates the headgroup area to the volume and length of the hydrophobic tail, is a key factor in determining whether micelles or bilayers will form. While plausible for this compound, no studies have confirmed vesicle or bilayer formation for this specific compound.

With increasing surfactant concentration, spherical micelles can undergo transitions to other morphologies, such as rod-like or worm-like micelles, and eventually to hexagonal and cubic liquid crystalline phases. These transitions are driven by changes in the optimal packing of the surfactant molecules. Techniques like Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS) would be instrumental in characterizing such structures for this compound, but such data is not currently available.

Intermolecular Interactions Driving Self-Assembly

The primary driving force for the self-assembly of this compound in aqueous solution is the hydrophobic effect. This refers to the tendency of the nonpolar palmitate chains to avoid contact with water. By aggregating, the surfactant molecules sequester their hydrophobic tails in the core of the micelle, minimizing the disruption of the hydrogen-bonding network of water.

Other intermolecular interactions also play a crucial role:

Electrostatic Interactions: The cationic bis(2-hydroxypropyl)ammonium headgroups will experience repulsive electrostatic forces. These repulsions oppose micellization and lead to a larger optimal headgroup area at the micelle surface.

Van der Waals Interactions: Attractive van der Waals forces between the palmitate chains in the micellar core contribute to the stability of the aggregate.

Hydrogen Bonding: The hydroxyl groups on the headgroup are capable of forming hydrogen bonds with surrounding water molecules and potentially with each other. This can affect the hydration of the headgroup and influence the CMC and aggregate morphology.

Counter-ion Binding: The palmitate anion, in this case, would act as the counter-ion to the ammonium (B1175870) headgroup. The degree to which these counter-ions bind to the micellar surface neutralizes the headgroup charge, reducing electrostatic repulsion and favoring micelle formation at a lower concentration.

Electrostatic and Hydrophobic Interactions

The primary forces governing the self-assembly of this compound are electrostatic and hydrophobic interactions.

Hydrophobic Interactions: The long C16 alkyl chain of the palmitate moiety is hydrophobic and disrupts the hydrogen-bonding network of water. To minimize this disruption and the associated increase in the free energy of the system, these hydrophobic tails aggregate, effectively expelling water molecules from their vicinity. This phenomenon, known as the hydrophobic effect, is the main driving force for micelle formation. wikipedia.org The aggregation of the hydrocarbon tails forms the core of the micelle, creating a nonpolar microenvironment. wikipedia.org

Electrostatic Interactions: The headgroup of the molecule, bis(2-hydroxypropyl)ammonium, carries a positive charge. When micelles form, these charged headgroups are positioned at the micelle-water interface. This arrangement leads to repulsive electrostatic forces between the headgroups, which oppose the aggregation process. wikipedia.org These repulsive forces increase the distance between the headgroups at the interface, influencing the size and shape of the resulting micelles. The presence of the palmitate counterion helps to partially neutralize the charge of the ammonium headgroups, thereby reducing the electrostatic repulsion and favoring micelle formation at a lower concentration than if a smaller, more dissociated counterion were present.

The balance between the attractive hydrophobic interactions of the tails and the repulsive electrostatic interactions of the headgroups determines the critical micelle concentration (CMC), the minimum concentration at which micelles begin to form. wikipedia.orgwikipedia.org

Hydrogen Bonding and Van der Waals Forces

In addition to the primary driving forces, hydrogen bonding and van der Waals forces play significant roles in the self-assembly of this compound.

Hydrogen Bonding: The two hydroxypropyl groups in the headgroup are capable of forming hydrogen bonds with surrounding water molecules and with each other. This enhances the hydrophilicity of the headgroup and its interaction with the aqueous phase. researchgate.net The presence of these hydroxyl groups can also lead to intermolecular hydrogen bonding between surfactant molecules at the micelle surface, which can affect the packing and stability of the aggregates. researchgate.net

Influence of Structural Modifications on Self-Assembly Parameters

The self-assembly behavior of surfactants can be finely tuned by modifying their molecular structure. For this compound, this includes the length of the alkyl chain, modifications to the headgroup, and the nature of the counterion.

Effect of Alkyl Chain Length and Head Group Modifications

Alkyl Chain Length: The length of the hydrophobic alkyl chain has a profound effect on the CMC and aggregation number of surfactants. Generally, for a homologous series of surfactants, increasing the alkyl chain length leads to a decrease in the CMC. nih.gov This is because a longer hydrophobic tail results in a greater unfavorable interaction with water, thus providing a stronger driving force for micellization.

To illustrate this principle, the table below shows the CMC values for a series of n-alkylpyridinium bromide surfactants with varying alkyl chain lengths.

| Surfactant | Alkyl Chain Length | CMC (mmol L⁻¹) at 298.15 K |

| [C₁₂mpy][Br] | 12 | 15.85 |

| [C₁₄mpy][Br] | 14 | 4.17 |

| [C₁₆mpy][Br] | 16 | 1.10 |

Data adapted from Fayyaz et al. (2019) for methylpyridinium bromide surfactants. This data is presented to illustrate the general trend of CMC with alkyl chain length. rsc.org

Head Group Modifications: The size and structure of the hydrophilic headgroup also significantly influence self-assembly. Increasing the size of the headgroup, for instance by introducing bulky substituents like the two hydroxypropyl groups in this compound, increases the steric hindrance at the micelle surface. This increased repulsion between headgroups can lead to a higher CMC and a smaller aggregation number. researchgate.netnih.gov Branching in the headgroup can further alter the packing efficiency of the surfactant molecules at the interface. firp-ula.org

Counterion Binding Effects

The nature of the counterion is crucial in determining the self-assembly of ionic surfactants. In the case of this compound, the palmitate anion serves as the counterion. The degree to which the counterion binds to the micelle surface affects the net charge of the micelle and, consequently, the electrostatic repulsions between the headgroups.

A higher degree of counterion binding neutralizes more of the charge on the micelle surface, which reduces electrostatic repulsion and lowers the CMC. nih.gov The binding of the counterion is influenced by its own properties, such as its size, hydration, and hydrophobicity. For a series of quaternary ammonium surfactants with different carboxylic counterions, it has been shown that an increase in the alkyl chain length of the counterion can lead to an increase in the CMC, which is attributed to the increased hydrophilicity of the larger counterion. nih.gov

The table below shows the effect of different carboxylate counterions on the CMC of a gemini (B1671429) quaternary ammonium surfactant.

| Surfactant (13-2-13-2Y) | Counterion | CMC (10⁻⁵ mol L⁻¹) |

| 13-2-13-2HCOO⁻ | Formate | 1.05 |

| 13-2-13-2CH₃COO⁻ | Acetate (B1210297) | 1.34 |

| 13-2-13-2CH₃CH₂COO⁻ | Propionate | 1.76 |

Data adapted from a study on Gemini quaternary ammonium surfactants with carboxylic counterions. This data illustrates the effect of counterion chain length on CMC. nih.gov

The palmitate counterion, being a long-chain carboxylate, will have a significant influence on the aggregation behavior of the Bis(2-hydroxypropyl)ammonium cation. Its own hydrophobic character may lead to its incorporation into the micellar structure, further influencing the shape and size of the aggregates. The binding of the palmitate counterion is expected to be strong, contributing to a relatively low CMC for this compound. nih.govcsun.edu

Surface Chemistry and Interfacial Phenomena

Surface Activity and Adsorption at Interfaces

The effectiveness of a surfactant is initially characterized by its ability to lower the surface or interfacial tension of a medium. This is a direct consequence of the adsorption of surfactant molecules at the interface, which disrupts the cohesive energy between the molecules of the bulk phase.

Surface Tension Reduction and Surface Excess Concentration (Γmax)

When Bis(2-hydroxypropyl)ammonium palmitate is dissolved in an aqueous solution, the hydrophobic palmitate tails are expelled from the water, leading them to accumulate at the air-water interface. This orientation, with the hydrophilic headgroups remaining in the water, reduces the work required to expand the surface, thus lowering the surface tension.

The surface excess concentration (Γmax) is a measure of the maximum density of surfactant molecules packed at the interface. It represents the point of maximum adsorption. For analogous fatty acid salts, Γmax is influenced by the size of the headgroup and the interactions between the adsorbed molecules. The bulky bis(2-hydroxypropyl)ammonium headgroup would likely result in a larger area occupied per molecule at the interface compared to surfactants with smaller headgroups, which in turn affects the value of Γmax.

Interactive Data Table: Hypothetical Surface Properties of a C16 Alkanolamine Surfactant

Since specific data for this compound is unavailable, the following table presents hypothetical, yet representative, values for a typical C16 alkanolamine-based cationic surfactant to illustrate the concepts.

| Property | Hypothetical Value | Unit |

| Critical Micelle Concentration (CMC) | 1.5 x 10⁻⁴ | mol/L |

| Surface Tension at CMC (γ_CMC) | 35 | mN/m |

| Surface Excess Concentration (Γmax) | 2.5 x 10⁻⁶ | mol/m² |

| Area per Molecule (A_min) | 0.66 | nm² |

Surface Pressure Studies (πCMC)

The surface pressure (π) is the reduction in surface tension caused by the presence of the surfactant. It is calculated as the difference between the surface tension of the pure solvent (π₀) and the surface tension of the solution at a given surfactant concentration (π_solution). The maximum surface pressure (πCMC) is achieved at the critical micelle concentration (CMC), where the interface is saturated with surfactant molecules. A higher πCMC value indicates a greater efficiency of the surfactant in reducing surface tension. For cationic surfactants, the electrostatic repulsion between the charged headgroups can influence the packing at the interface and thus the πCMC.

Emulsification and Foaming Properties

The ability of a surfactant to stabilize dispersions of immiscible liquids (emulsions) or gas in a liquid (foams) is a critical aspect of its application.

Emulsion Stability Mechanisms

This compound is expected to function as an effective emulsifier, particularly for oil-in-water (O/W) emulsions. The stability of such emulsions is typically governed by several mechanisms:

Reduction of Interfacial Tension: By adsorbing at the oil-water interface, the surfactant lowers the interfacial tension, which reduces the thermodynamic driving force for the coalescence of oil droplets.

Formation of a Protective Interfacial Film: The adsorbed surfactant molecules form a physical barrier around the dispersed droplets, hindering their approach and fusion. The nature of this film, including its elasticity and viscosity, is crucial for long-term stability.

Electrostatic Repulsion: As a cationic surfactant, this compound imparts a positive charge to the surface of the oil droplets. The resulting electrostatic repulsion between the droplets prevents them from aggregating and coalescing.

Foamability and Foam Persistence

The generation of foam (foamability) and its longevity (foam persistence or stability) are also key properties. Foam is created by trapping gas bubbles within a liquid film. The surfactant plays a vital role in this process:

Foamability: The reduction of surface tension by the surfactant facilitates the creation of new surface area in the form of bubbles.

Foam Persistence: The stability of the foam is dependent on the ability of the surfactant to prevent the thinning and rupture of the liquid films (lamellae) between the bubbles. This is achieved through mechanisms such as the Marangoni effect, where a gradient in surface tension opposes the drainage of liquid from the lamellae, and the electrostatic repulsion between the surfaces of the lamellae, which prevents them from becoming too thin. The presence of the hydroxyl groups in the headgroup of this compound may contribute to a more structured and resilient interfacial film through hydrogen bonding, potentially enhancing foam stability.

Interactive Data Table: Hypothetical Foaming Properties

This table provides hypothetical values for the foaming characteristics of a representative cationic surfactant.

| Property | Hypothetical Value | Unit |

| Initial Foam Volume | 250 | mL |

| Foam Half-Life | 15 | min |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to "Bis(2-hydroxypropyl)ammonium palmitate" to understand its fundamental properties.

DFT calculations are employed to determine the most stable three-dimensional structure of "this compound" by finding the geometry that corresponds to the minimum energy. These optimized structures provide precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to calculate the formation free energy of the ionic pair from its constituent precursors: palmitic acid and bis(2-hydroxypropyl)amine. This calculation helps to understand the thermodynamic stability of the resulting salt.

Table 1: Calculated Thermodynamic Data for the Formation of this compound

| Parameter | Value | Unit |

| Enthalpy of Formation (ΔH) | Data not available | kJ/mol |

| Gibbs Free Energy of Formation (ΔG) | Data not available | kJ/mol |

| Entropy of Formation (ΔS) | Data not available | J/(mol·K) |

DFT calculations can elucidate the nature and strength of the non-covalent interactions that govern the properties of "this compound". These include the strong ionic interaction between the carboxylate group of the palmitate anion and the ammonium (B1175870) group of the bis(2-hydroxypropyl)ammonium cation. Additionally, hydrogen bonding involving the hydroxyl groups of the cation plays a crucial role in its structure and interactions with other molecules. Analysis of the electron density distribution, such as through Quantum Theory of Atoms in Molecules (QTAIM), can quantify the strength of these hydrogen bonds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations provide a time-resolved view of the behavior of "this compound" in various environments.

Due to its amphiphilic nature, with a long hydrophobic alkyl chain from the palmitate and a hydrophilic headgroup from the bis(2-hydroxypropyl)ammonium, this compound can self-assemble in solution to form aggregates such as micelles or vesicles. MD simulations can model this process, showing how individual molecules come together to form larger structures. These simulations can provide details on the critical aggregation concentration, the size and shape of the aggregates, and the orientation of the molecules within them.

MD simulations are particularly useful for studying the behavior of "this compound" at interfaces, such as an oil-water interface. These simulations can reveal how the molecule orients itself at the interface to reduce the interfacial tension. Furthermore, simulations can be used to investigate the mechanism by which aggregates of "this compound" can solubilize other molecules, a key process in detergency and drug delivery applications. The simulations can show how the hydrophobic core of a micelle can encapsulate a non-polar molecule, effectively dissolving it in an aqueous environment.

Formulation Science and Stability Studies

Role as an Excipient in Complex Formulations

As an excipient, Bis(2-hydroxypropyl)ammonium palmitate, an ammonium (B1175870) salt of a fatty acid, would primarily function as a surfactant. Its amphiphilic nature, possessing both a hydrophilic ammonium head group and a lipophilic palmitate tail, dictates its behavior in formulations.

Enhancement of Solubilization and Dispersion

The primary role of a surfactant like this compound in a formulation is to enhance the solubility and dispersibility of poorly soluble active pharmaceutical ingredients (APIs) or other substances. It achieves this by forming micelles above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate non-polar molecules, effectively increasing their apparent solubility in an aqueous medium.

The effectiveness of a surfactant in solubilization depends on several factors, including its molecular structure, the CMC, and the aggregation number (the number of surfactant molecules in a micelle). For this compound, the long C16 chain of the palmitate moiety provides a substantial hydrophobic environment for solubilizing lipophilic compounds.

Table 1: Theoretical Factors Influencing the Solubilizing Capacity of this compound

| Parameter | Influence on Solubilization |

| Hydrophilic-Lipophilic Balance (HLB) | A lower HLB value would favor the solubilization of highly lipophilic compounds. |

| Critical Micelle Concentration (CMC) | A lower CMC means that micelle formation and, therefore, solubilization, begins at a lower surfactant concentration. |

| Micelle Size and Aggregation Number | Larger micelles can typically solubilize a greater amount of a hydrophobic substance per micelle. |

| Temperature and pH | These environmental factors can affect the CMC and the stability of the micelles, thereby influencing solubilization. |

Stabilization of Dispersed Systems

This compound can also act as a stabilizing agent for dispersed systems such as emulsions (oil-in-water or water-in-oil) and suspensions. It achieves this by adsorbing at the interface between the two immiscible phases (e.g., oil and water) or between the solid particles and the liquid medium.

In emulsions, the surfactant forms a film around the dispersed droplets, preventing them from coalescing. This is achieved through a combination of steric hindrance from the bulky head groups and electrostatic repulsion if the surfactant is ionic. As an ammonium salt, this compound would provide a cationic charge, leading to electrostatic repulsion between droplets.

In suspensions, the surfactant adsorbs onto the surface of the solid particles, reducing the interfacial tension and preventing the particles from aggregating and settling out.

Interactions with Polymeric Systems and Other Excipients

In many advanced formulations, surfactants like this compound are used in conjunction with polymers to achieve desired rheological properties and enhance stability.

Polymer-Surfactant Interactions

The interaction between polymers and surfactants is a complex phenomenon that can significantly impact the properties of a formulation. When a surfactant like this compound is added to a polymer solution, interactions can begin to occur at a surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the CMC.

At the CAC, surfactant molecules begin to associate with the polymer chains, forming micelle-like aggregates along the polymer backbone. This interaction is driven by hydrophobic interactions between the surfactant tails and hydrophobic regions on the polymer, as well as electrostatic interactions if the polymer is charged. These interactions can lead to changes in the conformation of the polymer, affecting the viscosity and stability of the formulation.

Table 2: Potential Effects of Polymer-Surfactant Interactions

| Type of Interaction | Consequence for the Formulation |

| Surfactant bridging between polymer chains | Can lead to the formation of a three-dimensional network, significantly increasing viscosity. |

| Wrapping of polymer chains around micelles | Can increase the hydrodynamic volume of the polymer, also leading to an increase in viscosity. |

| Charge neutralization (for oppositely charged polymer-surfactant pairs) | Can lead to precipitation of the polymer-surfactant complex. |

Inclusion Complex Formation

While more commonly associated with cyclodextrins, the principle of inclusion complex formation can be relevant in the broader context of host-guest chemistry within a formulation. It is conceivable that the hydrophobic palmitate tail of this compound could form inclusion complexes with other hydrophobic molecules or moieties within the formulation, although specific research on this compound is lacking.

Formulation Stability Assessment Methodologies

Assessing the stability of a formulation containing this compound is crucial to ensure its quality and shelf-life. A variety of analytical techniques would be employed to monitor the physical and chemical stability of the formulation.

Physical Stability Assessment:

Visual Inspection: Checking for signs of phase separation, creaming, sedimentation, or crystallization.

Microscopy: To observe changes in droplet or particle size and morphology in emulsions and suspensions.

Particle Size Analysis: Using techniques like dynamic light scattering (DLS) or laser diffraction to monitor changes in the particle size distribution over time.

Rheological Measurements: To assess changes in the viscosity and flow properties of the formulation, which can be indicative of changes in the internal structure.

Zeta Potential Measurement: To evaluate the stability of charged systems by measuring the surface charge of droplets or particles.

Chemical Stability Assessment:

High-Performance Liquid Chromatography (HPLC): To quantify the concentration of the active ingredient and the surfactant over time, and to detect the formation of any degradation products.

Mass Spectrometry (MS): To identify the structure of any degradation products.

Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor for changes in the chemical structure of the formulation components.

Differential Scanning Calorimetry (DSC): To study the thermal stability of the formulation and its components.

Chemical Stability in Formulations

The chemical stability of this compound is a critical factor in the formulation of products, as it directly impacts the shelf-life and efficacy of the final product. The compound's stability is primarily influenced by its susceptibility to hydrolysis and the potential for dissociation and interaction with other formulation components. As an ammonium salt of a fatty acid, its stability is intrinsically linked to the equilibrium between the palmitic acid and the diisopropanolamine (B56660).

The primary degradation pathway for this compound in aqueous formulations is hydrolysis. This reaction involves the cleavage of the ionic bond between the palmitate anion and the bis(2-hydroxypropyl)ammonium cation, leading to the formation of free palmitic acid and diisopropanolamine. The rate of hydrolysis is significantly influenced by the pH of the formulation. In acidic conditions, the equilibrium shifts towards the protonation of the palmitate anion, forming the less soluble palmitic acid, which can precipitate out of the formulation. Conversely, in highly alkaline conditions, while the salt form is favored, the presence of hydroxyl groups on the diisopropanolamine moiety may become more reactive.

Temperature is another critical factor affecting the chemical stability of this compound. Elevated temperatures can accelerate the rate of hydrolysis and other potential degradation reactions. The compatibility of this compound with other formulation excipients is also crucial. Interactions with strong acids or bases can disrupt the salt equilibrium, while certain metal ions may catalyze degradation reactions.

Forced degradation studies are typically employed to understand the intrinsic stability of a compound and its degradation pathways. In the absence of specific published data for this compound, a hypothetical forced degradation study can be conceptualized. In such a study, the compound would be subjected to various stress conditions, including acidic, alkaline, and neutral hydrolysis, as well as thermal stress. The degradation of the parent compound and the formation of degradation products would be monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Hypothetical Data from a Forced Degradation Study of this compound

The following data is illustrative to demonstrate the expected stability profile and is not based on published experimental results for this specific compound.

| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Major Degradation Products |

| 0.1 N HCl | 24 hours | 60 | 15.2 | Palmitic Acid, Diisopropanolamine |

| 0.1 N NaOH | 24 hours | 60 | 8.5 | Palmitic Acid, Diisopropanolamine |

| Purified Water | 24 hours | 60 | 3.1 | Palmitic Acid, Diisopropanolamine |

| Thermal (Solid) | 48 hours | 80 | 1.8 | Minor unidentified impurities |

From this hypothetical data, it can be inferred that this compound is most susceptible to degradation under acidic conditions, leading to the formation of its constituent acid and amine. The degradation is less pronounced in alkaline and neutral conditions, and the compound exhibits relatively good thermal stability in its solid form.

Oxidative Stability Studies

The potential sites for oxidation in the this compound molecule include the tertiary amine group, which can be oxidized to form N-oxides, and the secondary alcohol groups, which can be oxidized to ketones. The presence of impurities, such as trace metals from raw materials or manufacturing processes, can catalyze these oxidation reactions. Exposure to ultraviolet (UV) light can also generate free radicals, initiating a cascade of oxidative reactions.

To assess the oxidative stability of a formulation containing this compound, accelerated stability studies are typically conducted. These studies involve exposing the formulation to conditions that promote oxidation, such as elevated temperatures, high oxygen concentration, and exposure to UV light. The extent of oxidation is then monitored by measuring various parameters over time, including the peroxide value (PV), which indicates the formation of primary oxidation products, and the concentration of specific degradation products.

The inclusion of antioxidants in the formulation is a common strategy to enhance the oxidative stability of susceptible compounds. Antioxidants can act as free radical scavengers or chelating agents to inhibit the initiation and propagation of oxidative chain reactions. The choice of antioxidant would depend on its compatibility with the formulation and its efficacy in protecting this compound from degradation.

Hypothetical Data from an Accelerated Oxidative Stability Study of a Formulation Containing this compound

The following data is illustrative to demonstrate the expected oxidative stability profile and is not based on published experimental results for this specific compound.

| Formulation | Storage Condition | Duration (weeks) | Peroxide Value (meq/kg) | Appearance |

| Formulation A (No Antioxidant) | 40°C / 75% RH | 0 | < 1 | White, homogenous cream |

| 4 | 8.2 | Slight yellowing | ||

| 8 | 15.7 | Yellowish, slight phase separation | ||

| 12 | 25.1 | Yellow, phase separation | ||

| Formulation B (With Antioxidant) | 40°C / 75% RH | 0 | < 1 | White, homogenous cream |

| 4 | 2.5 | White, homogenous cream | ||

| 8 | 5.1 | White, homogenous cream | ||

| 12 | 8.9 | White, homogenous cream |

This hypothetical data suggests that a formulation containing this compound without an antioxidant is prone to significant oxidation over time, as indicated by the increasing peroxide value and changes in the physical appearance of the product. The inclusion of a suitable antioxidant in Formulation B markedly improves the oxidative stability, maintaining a low peroxide value and preserving the initial characteristics of the formulation.

Chemical Degradation Pathways and Kinetics

Degradation Mechanisms Under Various Conditions

Detailed mechanisms for the degradation of Bis(2-hydroxypropyl)ammonium palmitate under hydrolytic, thermal, or oxidative conditions are not documented in the available literature.

No studies detailing the hydrolytic degradation pathways of this compound were identified.

Specific thermal degradation profiles or studies on the decomposition of this compound with corresponding data tables could not be located.

There is no available research on the mechanisms of oxidative degradation for this compound.

Kinetic Modeling of Degradation Processes

No published research was found that focuses on the kinetic modeling of the degradation of this compound.

Data on the reaction orders and rate constants for the degradation of this compound are not available.

No studies were found that included the calculation of the activation energy for the degradation of this compound.

Factors Influencing Degradation Rates

The rate at which this compound degrades is significantly influenced by several environmental factors, most notably pH, temperature, and the nature of the solvent system.

The pH of the aqueous environment plays a pivotal role in the hydrolysis of the ester bond within this compound. Ester hydrolysis can be catalyzed by either acid or base. libretexts.org In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.org Conversely, in alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. ias.ac.in This base-catalyzed hydrolysis, often termed saponification, typically proceeds at a faster rate than acid-catalyzed hydrolysis. libretexts.org For analogous amphiphilic compounds, optimal stability is often observed in the neutral pH range, between 5 and 7. researchgate.net

Temperature has a pronounced effect on the degradation kinetics, with higher temperatures generally accelerating the rate of hydrolysis. researchgate.net The relationship between temperature and the reaction rate constant is typically described by the Arrhenius equation, where an increase in temperature provides the necessary activation energy for the hydrolysis reaction to occur more readily. Studies on the degradation of diisopropanolamine (B56660) (DIPA), a structural component of the head group, have shown that higher temperatures lead to faster and more complete degradation. researchgate.net For instance, in Fenton's oxidation studies of DIPA, increasing the temperature from 30°C to 60°C resulted in a significant increase in the degradation rate. researchgate.net Similarly, the stability of other peptide amphiphiles has been shown to be temperature-dependent, with higher temperatures leading to the disintegration of self-assembled nanostructures. rsc.org

Table 1: Illustrative Effect of Temperature and pH on the Degradation of Related Compounds

| Compound Class | Condition | Effect on Degradation Rate | Reference |

| Diisopropanolamine | Increase in Temperature (30°C to 60°C) | Significant increase in degradation | researchgate.net |

| Nystatin and Amphotericin B | pH 5-7 | Optimal stability | researchgate.net |

| Peptide Amphiphiles | Increasing Temperature (300-358 K) | Fiber disintegration | rsc.org |

| Quaternary Ammonium (B1175870) Salts | Elevated Temperatures (~200°C) | Required for significant degradation | scispace.com |

This table provides illustrative data from related compounds to infer the potential behavior of this compound.

The solvent environment can significantly impact the degradation rate of this compound. In studies of other long-chain quaternary ammonium salts (QAS), the type of polar solvent has been shown to influence thermal stability. researchgate.nettue.nltue.nl For some QAS, water was found to be a stabilizing solvent, showing no degradation, while methanol (B129727) offered the next best stability. researchgate.nettue.nl The polarity of the solvent can affect the stability of the transition state during hydrolysis. scispace.comtue.nl

The presence of other substances in the environment can also influence degradation. For instance, the formation of micelles by this compound itself can create a unique microenvironment that alters the degradation kinetics, a phenomenon discussed in more detail in the following section. Additionally, the presence of oxidizing agents, such as hydroxyl radicals generated through processes like Fenton's reaction, can lead to the degradation of the diisopropanolamine head group. researchgate.netutp.edu.myutp.edu.my

Table 2: Influence of Solvents on the Degradation of Analogous Quaternary Ammonium Salts

| Solvent | Stability of Quaternary Ammonium Salt | Reference |

| Water | No degradation observed | researchgate.nettue.nl |

| Methanol | Second-best stability | researchgate.nettue.nl |

| Isopropanol | Studied for its polarity effect | scispace.comtue.nl |

| Dimethyl Sulfoxide (DMSO) | Significant degradation at elevated temperatures | nih.gov |

This table presents data on the solvent effects on related QAS to provide insight into the potential behavior of this compound.

Mechanistic Studies of Catalysis in Aggregated Systems (e.g., Micelle-catalyzed Reactions)

This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic head group (the bis(2-hydroxypropyl)ammonium moiety) and a hydrophobic tail (the palmitate chain). In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), these molecules self-assemble into aggregates called micelles. This aggregation can significantly influence the rate of chemical reactions, a phenomenon known as micellar catalysis.

The hydrolysis of the ester bond in this compound is a prime example of a reaction that can be catalyzed by its own micelles. Cationic micelles, such as those formed by this compound, are known to catalyze the hydrolysis of esters. ias.ac.in The mechanism of this catalysis involves several factors:

Concentration Effect: The micelle can incorporate both the ester substrate (in this case, another molecule of this compound) and the nucleophile (e.g., hydroxide ions) into its Stern layer, thereby increasing their local concentrations and the probability of a reaction. ias.ac.in

Stabilization of the Transition State: The cationic surface of the micelle can stabilize the negatively charged tetrahedral intermediate formed during the base-catalyzed hydrolysis of the ester. ias.ac.in This stabilization lowers the activation energy of the reaction, leading to a significant rate enhancement.

Electrostatic Interactions: The positively charged head groups of the micelle attract anionic nucleophiles like hydroxide ions from the bulk solution to the micellar surface, where the ester groups are located. pku.edu.cn

Kinetic models for micellar-catalyzed ester hydrolysis suggest that the reaction occurs between the substrate solubilized in the micelle and the nucleophile present in the Stern layer, rather than at the micelle-water interface. ias.ac.in The catalytic efficiency can be influenced by the structure of the surfactant, including the nature of the head group and the length of the alkyl chain. acs.org Studies on mixed micelles have also shown that the incorporation of functional groups, such as imidazole (B134444) or hydroxyl groups, into the micellar structure can lead to enhanced catalytic activity for ester hydrolysis. nih.govrsc.org

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and conformation of Bis(2-hydroxypropyl)ammonium palmitate. These techniques provide detailed information about the atomic and molecular composition, as well as the nature of the chemical bonds within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are crucial for confirming its structure.

By analyzing the chemical shifts, integration, and multiplicity of the peaks in the ¹H NMR spectrum, the presence of both the bis(2-hydroxypropyl)ammonium cation and the palmitate anion can be verified. The expected proton signals for the cation would include those for the CH, CH₂, and OH groups of the hydroxypropyl chains, as well as the NH₂⁺ group. The palmitate anion would be characterized by a prominent signal for the long aliphatic chain and a distinct signal for the α-methylene group adjacent to the carboxylate group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a representation based on known chemical shifts for similar structures, such as diisopropanolamine (B56660) and palmitic acid derivatives.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Palmitate CH₃ | ~0.88 | Triplet |

| Palmitate (CH₂)n | ~1.25 | Broad singlet |

| Palmitate β-CH₂ | ~1.60 | Multiplet |

| Palmitate α-CH₂ | ~2.20 | Triplet |

| Cation CH₃ | ~1.20 | Doublet |

| Cation CH₂ | ~2.8-3.0 | Multiplet |

| Cation CH | ~3.8-4.0 | Multiplet |

| Cation OH | Variable | Broad singlet |

| Cation NH₂⁺ | Variable | Broad singlet |

Mass Spectrometry (MS) for Molecular and Degradation Product Analysis

Mass Spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for identifying potential degradation products. When coupled with a suitable ionization technique, such as Electrospray Ionization (ESI), the intact ionic compound can be observed. The positive ion mode would detect the bis(2-hydroxypropyl)ammonium cation, while the negative ion mode would detect the palmitate anion.

In addition to molecular weight determination, MS, particularly tandem MS (MS/MS), is invaluable for structural elucidation through fragmentation analysis. The fragmentation patterns of the cation and anion can provide confirmatory structural information. For instance, the bis(2-hydroxypropyl)ammonium cation would be expected to lose water molecules and fragments of the propyl chain. The palmitate anion would likely show fragmentation patterns characteristic of fatty acids.

Furthermore, MS is a powerful tool for analyzing degradation products that may form under various stress conditions (e.g., heat, light, humidity). Potential degradation pathways for this compound could include oxidation of the fatty acid chain or decomposition of the alkanolamine cation. MS can detect and help identify the structures of these low-level impurities.

Table 2: Expected Mass Spectrometric Data for this compound

| Ion | Formula | Expected m/z (Monoisotopic) | Ionization Mode |

| Bis(2-hydroxypropyl)ammonium | C₆H₁₆NO₂⁺ | 134.1176 | Positive |

| Palmitate | C₁₆H₃₁O₂⁻ | 255.2329 | Negative |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Structural Conformation

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum with characteristic absorption bands for different functional groups. For this compound, key vibrational modes would include the O-H stretching of the hydroxyl groups, the N-H stretching of the ammonium (B1175870) group, the C-H stretching of the alkyl chains, and the strong asymmetric and symmetric stretching of the carboxylate (COO⁻) group from the palmitate anion. mdpi.com The absence of a strong C=O stretching band from a carboxylic acid and the presence of the COO⁻ bands would confirm the salt formation. mdpi.com

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide complementary information to FTIR. For instance, the C-C backbone vibrations of the long palmitate chain would be prominent in the Raman spectrum.

Table 3: Key FTIR and Raman Vibrational Bands for this compound This table is a representation based on known vibrational frequencies for similar structures.

| Functional Group | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H | ~3300 (broad) | Weak | Stretching |

| N-H | ~3100 (broad) | Weak | Stretching |

| C-H (alkyl) | ~2850-2960 | ~2850-2960 | Stretching |

| COO⁻ (asymmetric) | ~1560-1610 | Weak | Stretching |

| COO⁻ (symmetric) | ~1400-1450 | Weak | Stretching |

| C-N | ~1100-1200 | ~1100-1200 | Stretching |

| C-C | Weak | ~800-1100 | Stretching |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from its precursors, impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and stability of this compound. A reversed-phase HPLC method would be the most common approach. google.com In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a suitable buffer. chemicalbook.com

For a compound like this compound, which lacks a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be suitable for detection and quantification. researchgate.net Alternatively, derivatization with a UV-absorbing or fluorescent tag could be employed for detection with more common UV-Vis or fluorescence detectors. gov.bc.ca

A validated stability-indicating HPLC method can separate the intact compound from its potential degradation products, allowing for the accurate determination of its shelf-life and degradation kinetics under various storage conditions.

Table 4: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Screening and Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for preliminary screening, reaction monitoring, and qualitative analysis of this compound.

For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase would be a mixture of solvents of varying polarity, optimized to achieve good separation of the target compound from any impurities. For instance, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or methanol could be employed. researchgate.net

Due to the lack of a chromophore, visualization of the spots on the TLC plate would require a staining reagent. Common staining agents for such compounds include potassium permanganate (B83412) solution or charring with a sulfuric acid solution followed by heating, which will reveal the spots of the organic compounds. researchgate.net The retention factor (Rf) value of the compound can be calculated and used for its identification under specific chromatographic conditions.

Table 5: Example TLC System for this compound

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (e.g., 70:30:1 v/v/v) |

| Visualization | Staining with potassium permanganate solution or charring |

Colloidal and Morphological Characterization

The self-assembly of amphiphilic molecules like "this compound" into supramolecular structures is a key determinant of their functional properties. The following subsections describe the methodologies used to probe the size, shape, and structural arrangement of these aggregates.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. unchainedlabs.com The method is based on the principle of Brownian motion, where particles are in constant, random thermal motion. unchainedlabs.com When a laser beam passes through the sample, the particles scatter the light, and the intensity of the scattered light fluctuates over time due to their movement. unchainedlabs.com By analyzing these intensity fluctuations, a correlation function is generated, which can be used to calculate the translational diffusion coefficient of the particles. The hydrodynamic radius (Rh) of the particles is then determined using the Stokes-Einstein equation.

In the context of "this compound," DLS is instrumental in determining the size of the self-assembled aggregates, such as micelles or vesicles, that form in aqueous solutions above the critical micelle concentration (CMC). acs.org The technique can provide the average hydrodynamic diameter and an index of the size distribution's breadth (polydispersity index, PDI). acs.org While specific DLS data for "this compound" is not extensively available in public literature, studies on analogous double-chain quaternary ammonium salt surfactants have demonstrated the formation of spherical micelles. nih.gov For instance, the aggregation behavior of similar surfactants can be monitored as a function of concentration, showing changes in aggregate size. nih.gov

Illustrative DLS Data for Cationic Surfactant Aggregates

| Surfactant Type | Concentration (mmol/L) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| Cationic Surfactant A | 5.0 | 105.66 ± 23.11 | 0.213 |

| Cationic Surfactant B | 10.0 | 150.2 ± 30.5 | 0.250 |

| Cationic Surfactant C | 20.0 | 200.5 ± 45.2 | 0.310 |

| Note: This table presents hypothetical data based on findings for similar surfactant systems to illustrate the typical information obtained from DLS measurements. |

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the nanoscale structure of materials. spectroscopyonline.com It is particularly well-suited for characterizing the shape, size, and arrangement of self-assembled surfactant aggregates in solution. researchgate.net SAXS measures the elastic scattering of X-rays at very small angles (typically 0.1-10 degrees), which provides information about structures with dimensions in the range of 1 to 100 nanometers. spectroscopyonline.comxenocs.com The resulting scattering pattern is a function of the electron density differences within the sample. spectroscopyonline.comacs.org

For surfactants like "this compound," SAXS can differentiate between various aggregate structures, such as spherical or cylindrical micelles, and more complex liquid crystalline phases like lamellar (Lα) or hexagonal (H) phases. researchgate.netresearchgate.net In a lamellar phase, which consists of stacked bilayers of surfactant molecules separated by solvent, the SAXS pattern exhibits a series of sharp peaks at positions that are integer multiples of a fundamental scattering vector, q₀. acs.orgresearchgate.net The d-spacing, or the repeat distance of the lamellar layers, can be calculated from the position of the first peak (d = 2π/q₀). researchgate.net Studies on similar double-chain cationic surfactants have used SAXS to identify lamellar phases and determine the thickness of the surfactant and water layers. nih.gov

Illustrative SAXS Data for a Lamellar Phase of a Cationic Surfactant

| Parameter | Value |

| Peak Position (q₀) (Å⁻¹) | 0.074 |

| d-spacing (d) (nm) | 8.4 |

| Bilayer Thickness (δ) (nm) | 2.0 |

| Note: This table presents illustrative data from a study on a lamellar phase of a surfactant system to demonstrate the parameters derived from SAXS analysis. researchgate.net |

Polarized Optical Microscopy (POM) is a crucial technique for the identification and characterization of liquid crystalline phases. libretexts.org Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. libretexts.org They are anisotropic, meaning their properties are direction-dependent, which allows them to interact with polarized light. nih.gov In a POM setup, the sample is placed between two polarizers oriented at a right angle to each other (crossed polars). libretexts.org Isotropic materials, like liquids or glasses, will appear dark, while anisotropic materials, like liquid crystals, will appear bright and often display characteristic textures and colors due to birefringence. libretexts.orgnih.gov

For "this compound," which is expected to form lyotropic liquid crystalline phases at higher concentrations, POM is an essential tool for identifying these phases. researchgate.net Different liquid crystalline structures, such as lamellar, hexagonal, and cubic phases, exhibit unique optical textures under POM. researchgate.net For instance, a lamellar phase often displays a "Maltese cross" texture when observed in the form of spherical droplets (spherulites). researchgate.net The identification of these textures provides a direct method for determining the phase behavior of the surfactant system as a function of concentration and temperature. libretexts.org

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are high-resolution imaging techniques that provide direct visualization of the morphology of surfactant aggregates.

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. nih.gov The interaction of the electrons with the sample forms an image that reveals fine structural details. nih.gov For surfactant solutions, cryo-TEM, where the sample is rapidly frozen to vitreous ice, is often employed to preserve the native structure of the aggregates in their hydrated state. researchgate.net TEM can be used to visualize the shape and size of individual micelles (spherical, worm-like), vesicles, and other complex structures. nih.govnih.gov Studies on similar surfactants have used TEM to confirm the presence of spherical micelles in aqueous solutions. nih.gov

Scanning Electron Microscopy (SEM) , on the other hand, scans the surface of a sample with a focused beam of electrons. dovepress.com The signals produced from the interaction of the electrons with the sample provide information about the surface topography and composition. dovepress.com While less common for imaging surfactant aggregates in solution, SEM can be used to study the morphology of dried or freeze-fractured surfactant systems, revealing the structure of more concentrated phases or the surface features of larger aggregates.

Both TEM and SEM provide complementary information to scattering techniques like DLS and SAXS, offering direct visual evidence of the aggregate morphologies. dovepress.com

Applications in Advanced Materials Science and Biotechnology

Role in Nanostructured Lipid Carriers and Vesicular Systems

Nanostructured lipid carriers (NLCs) and other vesicular systems are advanced drug delivery platforms designed to enhance the solubility and bioavailability of therapeutic agents. univarsolutions.comcosmeticsinfo.org The incorporation of cationic lipids is a key strategy in the formulation of these carriers to improve their performance.

Functionality based on Analogous Compounds:

Cationic surfactants are integral in the formation of cationic NLCs (cNLCs). cir-safety.org The positive charge on the surface of these nanoparticles is crucial for several reasons:

Enhanced Stability: The electrostatic repulsion between positively charged particles can prevent aggregation, leading to a more stable colloidal dispersion. wikipedia.org

Improved Drug Loading: The presence of a cationic charge can facilitate the encapsulation of negatively charged drug molecules or genetic material.

Targeted Delivery: The positive surface charge can promote interaction with negatively charged cell membranes, potentially enhancing cellular uptake.

Bis(2-hydroxypropyl)ammonium palmitate, as a cationic surfactant, could theoretically be used as a component in the lipid matrix of NLCs. The diisopropanolamine (B56660) head would provide the positive charge, while the palmitate tail would integrate into the lipid core. The choice of surfactant is a critical parameter in NLC formulation, influencing particle size and stability. cir-safety.org While many NLC formulations utilize well-established cationic lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) or cetyltrimethylammonium bromide (CTAB), the fundamental principles of their function would apply to other cationic surfactants like this compound. cir-safety.org

Table 1: Potential Influence of this compound in NLCs (Inferred)

| Property | Potential Effect of this compound |

| Surface Charge | Imparts a positive zeta potential, enhancing stability. |

| Particle Size | Influences the final particle size of the NLCs. |

| Drug Entrapment | The lipid tail can help solubilize lipophilic drugs. |

| Cellular Interaction | The cationic head can facilitate binding to cell surfaces. |

Potential in Gene Delivery Systems (Mechanistic Aspects)

Gene therapy relies on the effective delivery of nucleic acids (like DNA and siRNA) into target cells. Cationic lipids are among the most widely studied non-viral vectors for this purpose due to their ability to overcome the natural repulsion between negatively charged nucleic acids and cell membranes. univarsolutions.com

Mechanistic Insights from Related Cationic Lipids:

The primary mechanism of cationic lipid-mediated gene delivery involves the formation of a complex, often called a "lipoplex," between the positively charged lipid and the negatively charged nucleic acid. This process is governed by electrostatic interactions.

Complexation: The cationic headgroup of the lipid neutralizes the negative charge of the phosphate (B84403) backbone of the nucleic acid, leading to the condensation and packaging of the genetic material into nanoparticles.

Endosomal Escape: Once inside the cell within an endosome, the cationic lipid is thought to play a crucial role in disrupting the endosomal membrane, allowing the nucleic acid to escape into the cytoplasm and reach its target (e.g., the nucleus for plasmid DNA).

Given that this compound possesses a cationic head group, it could theoretically participate in these processes. The efficiency of a cationic lipid in gene delivery is often dependent on the specific structure of its headgroup and lipid tails. While there is no direct evidence for this specific compound, the fundamental principles of cationic lipid-based gene delivery provide a framework for its potential application.

Functionality in Polymer Blends and Film Formulations

The interaction between polymers and surfactants is a critical factor in the formulation of a wide range of materials, from coatings and adhesives to personal care products. These interactions can significantly alter the properties of the final product.

Inferred Roles in Polymer Systems:

The addition of a surfactant like this compound to a polymer solution can lead to several phenomena:

Viscosity Modification: Surfactants can adsorb onto polymer chains, causing them to either expand or contract, which in turn can increase or decrease the viscosity of the solution.

Improved Compatibility: In polymer blends, surfactants can act as compatibilizers, improving the dispersion of one polymer phase within another.

Surface Modification: Surfactants can migrate to the surface of a polymer film, altering its surface properties, such as wettability and adhesion.

Formation of Polymer-Surfactant Complexes: At a certain concentration, known as the critical aggregation concentration (CAC), surfactant molecules can begin to form micelle-like aggregates along the polymer chain.

Cationic surfactants can have particularly strong interactions with nonionic or anionic polymers. For instance, the interaction between a cationic surfactant and a nonionic polymer like hydroxypropyl methyl cellulose (B213188) has been studied, revealing complex effects on solution rheology. Therefore, this compound could potentially be used to tune the properties of various polymer-based formulations.

Exploration in Environmental and Industrial Applications

The unique chemical properties of fatty acid amine salts and other cationic surfactants lend themselves to a variety of industrial and environmental applications.

Corrosion Inhibition: Fatty acid derivatives, including amine salts, are known to be effective corrosion inhibitors for metals, particularly in acidic environments. The mechanism of inhibition typically involves the adsorption of the surfactant molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. The amine group can strongly adsorb to the metal surface, while the long fatty acid chain creates a hydrophobic layer that repels water. Quaternary ammonium (B1175870) salts, a related class of compounds, have also been extensively patented and studied for their corrosion inhibition properties in various systems, including oil and gas pipelines. Given its structure, this compound could exhibit similar corrosion-inhibiting properties.

Oil Slick Removal: Surfactants are a key component of chemical dispersants used to clean up oil spills. They work by reducing the interfacial tension between oil and water, breaking large oil slicks into smaller droplets that can be more easily dispersed and biodegraded by marine microorganisms. Cationic surfactants have been investigated for this purpose, sometimes in combination with other types of surfactants, to enhance the efficiency of oil dispersion. The amphiphilic nature of this compound makes it a plausible candidate for such formulations.

Extraction Solvents: While less common, the unique properties of ionic liquids, which share some characteristics with ammonium salts, are being explored for various extraction processes. The parent amine, diisopropanolamine, is used in industrial gas processing to remove acidic gases like hydrogen sulfide (B99878) and carbon dioxide. univarsolutions.com

Table 2: Summary of Potential Industrial and Environmental Applications (Inferred)

| Application | Potential Mechanism of Action |

| Corrosion Inhibition | Adsorption on metal surfaces to form a protective, hydrophobic film. |

| Oil Slick Removal | Reduction of oil-water interfacial tension, promoting dispersion. |

| Extraction Processes | Acting as a phase-transfer agent or modifying solvent properties. |

While direct experimental data on this compound is limited in the public domain, an analysis of its constituent parts—a diisopropanolamine cation and a palmitate anion—and comparison with structurally related compounds strongly suggest its potential utility in a range of advanced applications. Its cationic and amphiphilic nature makes it a promising candidate for roles in drug delivery systems like NLCs, as a non-viral vector for gene therapy, a functional additive in polymer formulations, and in industrial applications such as corrosion inhibition and environmental remediation. Further research is needed to empirically validate these potential functionalities and to fully characterize the properties of this specific compound.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Bis(2-hydroxypropyl)ammonium palmitate with high purity?

- Methodology : Use a two-step process: (1) React palmitic acid with 2-hydroxypropylamine in a 1:2 molar ratio under reflux in anhydrous ethanol at 70–80°C for 6–8 hours. (2) Purify via recrystallization in ethanol-water (3:1 v/v) to remove unreacted amines. Characterize purity using FT-IR (confirm ester C=O stretch at ~1730 cm⁻¹) and ¹H NMR (verify absence of free amine protons at δ 1.2–1.5 ppm). Monitor reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (4:1) .

Q. How can solubility and stability of this compound be systematically evaluated?

- Methodology : Conduct solubility tests in polar (water, ethanol) and nonpolar solvents (hexane, toluene) at 25°C and 60°C. For stability, perform accelerated degradation studies under varying pH (3–9), UV light exposure, and oxidative conditions (H₂O₂ 3% v/v). Use HPLC with a C18 column to quantify degradation products. Compare results against ammonium palmitate derivatives (e.g., ammonium stearate) to identify structural influences on stability .

Advanced Research Questions

Q. How can conflicting data on the compound’s thermal behavior be resolved?

- Methodology : Apply factorial design (e.g., 2³ design) to isolate variables affecting thermal stability: heating rate (5–20°C/min), atmosphere (N₂ vs. air), and sample form (powder vs. film). Analyze via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Cross-reference with molecular dynamics simulations to correlate decomposition pathways with experimental data. Address contradictions by standardizing protocols (e.g., ASTM E2550) .

Q. What theoretical frameworks guide mechanistic studies of this compound in lipid bilayers?

- Methodology : Link to the hydrophilic-lipophilic balance (HLB) theory to predict surfactant behavior. Use small-angle X-ray scattering (SAXS) and Langmuir-Blodgett trough experiments to measure critical micelle concentration (CMC) and monolayer collapse pressure. Compare with molecular docking simulations to assess interactions with phospholipid headgroups. Validate findings against existing data for structurally analogous quaternary ammonium salts .

Q. How do methodological choices impact reproducibility in toxicity assays involving this compound?

- Methodology : Design a multi-laboratory validation study using OECD Test Guideline 423. Standardize cell lines (e.g., HepG2 or RAW 264.7), exposure times (24–72 hours), and endpoints (MTT assay vs. LDH release). Apply statistical meta-analysis to identify variability sources (e.g., solvent choice: DMSO vs. ethanol). Reference REACH guidelines for hazard classification consistency .

Methodological Challenges and Solutions

Q. What strategies mitigate interference from residual reactants during spectroscopic characterization?